molecular formula C41H42N4O6 B1682194 Vatanidipine CAS No. 116308-55-5

Vatanidipine

Cat. No. B1682194
Key on ui cas rn: 116308-55-5
M. Wt: 686.8 g/mol
InChI Key: OTTHUQAYARCXLP-UHFFFAOYSA-N
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Patent
US05530001

Procedure details

3-Nitrobenzaldehyde (1.144 g, 7.57 mmol), [p-(4-benzhydrylpiperazino)phenyl]ethyl acetoacetate (3.464 g, 7.59 mmol) and methyl 3-aminocrotonate (873 mg, 7.58 mmol) were charged in a 100 ml-eggplant type flask. Isopropanol (12 ml) was added thereto. The flask was equipped with a Dimroth condenser and refluxed under heating for 16 hours. The reaction solvent was distilled away under reduced pressure and the residue was separated by column chromatography [silica gel, chloroform--methanol (45:1)] and column chromatography [silica gel, ethyl acetate--n-hexane (2:3)], and the crude product obtained was purified by high performance liquid chromatography to give 2.503 g of the title Compound 1 (yield 48%).
Quantity
1.144 g
Type
reactant
Reaction Step One
Name
[p-(4-benzhydrylpiperazino)phenyl]ethyl acetoacetate
Quantity
3.464 g
Type
reactant
Reaction Step One
Quantity
873 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([N:27]2[CH2:32][CH2:31][N:30]([CH:33]([C:40]3[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=3)[C:34]3[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=3)[CH2:29][CH2:28]2)=[CH:23][CH:22]=1)(=[O:17])[CH2:13]C(C)=O.[NH2:46]/[C:47](/[CH3:53])=[CH:48]\[C:49]([O:51][CH3:52])=[O:50].[CH:54](O)(C)[CH3:55]>>[CH3:54][C:55]1[NH:46][C:47]([CH3:53])=[C:48]([C:49]([O:51][CH3:52])=[O:50])[CH:7]([C:6]2[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[C:13]=1[C:12]([O:18][CH2:19][CH2:20][C:21]1[CH:26]=[CH:25][C:24]([N:27]2[CH2:32][CH2:31][N:30]([CH:33]([C:34]3[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=3)[C:40]3[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=3)[CH2:29][CH2:28]2)=[CH:23][CH:22]=1)=[O:17]

Inputs

Step One
Name
Quantity
1.144 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
[p-(4-benzhydrylpiperazino)phenyl]ethyl acetoacetate
Quantity
3.464 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCCC1=CC=C(C=C1)N1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
873 mg
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Dimroth condenser
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solvent was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated by column chromatography [silica gel, chloroform--methanol (45:1)] and column chromatography [silica gel, ethyl acetate--n-hexane (2:3)]
CUSTOM
Type
CUSTOM
Details
the crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by high performance liquid chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OCCC1=CC=C(C=C1)N1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.503 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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